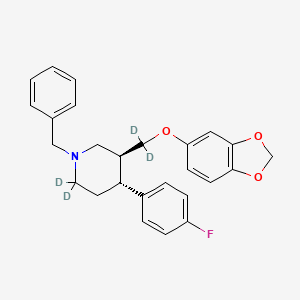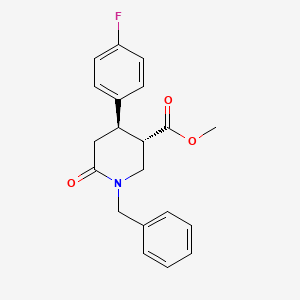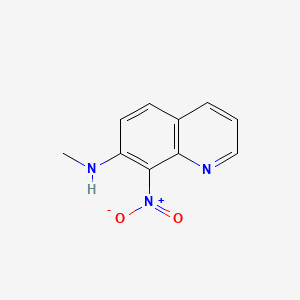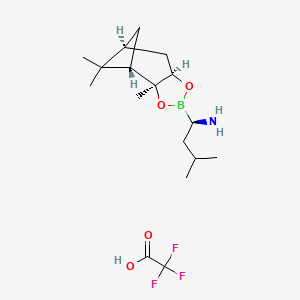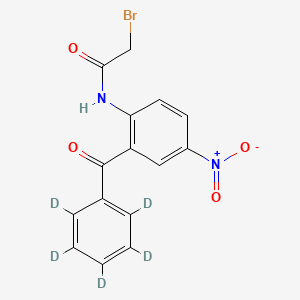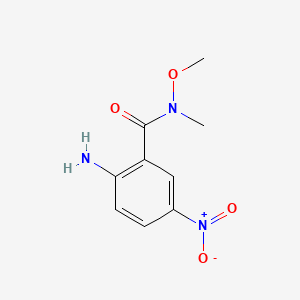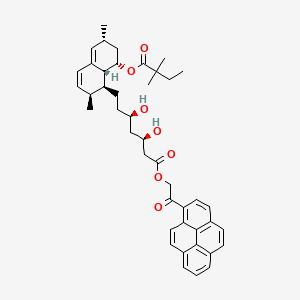![molecular formula C21H25ClO4 B563643 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane CAS No. 457634-25-2](/img/structure/B563643.png)
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClO4 and its molecular weight is 376.877. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermal Degradation Studies
The compound is utilized in studying the thermal degradation characteristics of commercial epoxy resins, like the ones prepared from bisphenol-A and epichlorhydrin, revealing insights into the degradation products and mechanisms at high temperatures (Grassie, Guy, & Tennent, 1986).
Bioremediation Research
It plays a role in bioremediation studies, particularly in the degradation of Bisphenol A (BPA), an environmental pollutant. Research has explored the use of laccase hosted in reverse micelles to degrade BPA, highlighting the effectiveness of this approach in reducing BPA concentration and understanding the degradation pathways (Chhaya & Gupte, 2013).
Photochemical Behavior Studies
The compound is used in preparing cyclic and high-polymeric phosphazenes to study their photochemical behavior, providing insights into cross-linking reactions and the photochemical properties of these materials (Allcock & Cameron, 1994).
Viscoelastic Property Research
Research on the viscoelastic properties and stability of organic hybrids like chlorinated polyethylene with phenols has utilized this compound. This research provides valuable information on the microstructures and interaction strength of these materials (Wu et al., 2000).
作用機序
Target of Action
The primary target of this compound is amines . The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions . This process is accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves as a protecting group for the amines during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . The addition of the BOC group to the amines alters the structure of the amines, protecting them during the synthesis process . This alteration can affect downstream effects such as the properties of the synthesized compounds .
Pharmacokinetics
The use of the boc group in the compound suggests that it may have specific interactions with biological systems, potentially affecting its bioavailability .
Result of Action
The result of the compound’s action is the protection of amines during the synthesis process . This protection allows for the successful synthesis of various organic compounds . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the process of adding the BOC group to amines requires specific conditions, including the presence of a base such as sodium hydroxide . Additionally, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action and efficacy can be influenced by the pH and temperature of the environment .
特性
IUPAC Name |
tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIUZIOVBMPFD-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652522 |
Source


|
| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-25-2 |
Source


|
| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

